An In-depth Technical Guide to Methyl 3-chlorosulfonyl-2-nitrobenzoate
An In-depth Technical Guide to Methyl 3-chlorosulfonyl-2-nitrobenzoate
Foreword: Navigating the Landscape of a Niche Reagent
In the vast repository of chemical literature and commercial availability, there exist compounds that, while not household names, represent unique synthons with significant potential in specialized applications. Methyl 3-chlorosulfonyl-2-nitrobenzoate is one such molecule. Its inherent functionalities—a reactive sulfonyl chloride, a deactivating nitro group, and a methyl ester—present a compelling, albeit complex, landscape for the synthetic chemist. This guide is designed for researchers, scientists, and professionals in drug development who seek to understand and potentially harness the capabilities of this trifunctional aromatic compound. Due to the limited direct experimental data in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to provide a robust and scientifically grounded overview.
Molecular Architecture and Inferred Physicochemical Properties
Methyl 3-chlorosulfonyl-2-nitrobenzoate possesses a benzene ring substituted with three key functional groups. The spatial and electronic interplay of these groups dictates its overall chemical behavior.
Caption: Chemical structure of Methyl 3-chlorosulfonyl-2-nitrobenzoate.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Information | Basis for Estimation |
| CAS Number | Not assigned/found | A unique CAS number has not been identified in public databases. |
| Molecular Formula | C₈H₆ClNO₆S | Based on chemical structure. |
| Molecular Weight | 279.65 g/mol | Calculated from the molecular formula.[2] |
| Physical State | Likely a solid at room temperature | Nitro- and sulfonyl-substituted aromatics are typically solids. |
| Melting Point | Not available | --- |
| Boiling Point | > 300 °C (decomposes) | Estimated based on related isomers.[1] |
| Solubility | Insoluble in water; soluble in chlorinated solvents and polar aprotic solvents. | General solubility of similar aromatic compounds. |
Proposed Synthetic Pathways
The synthesis of methyl 3-chlorosulfonyl-2-nitrobenzoate is not explicitly detailed in readily accessible literature. However, a logical synthetic strategy can be devised based on established organic chemistry principles and analogous transformations.
Pathway A: Nitration followed by Chlorosulfonation
A plausible and common approach for the synthesis of polysubstituted aromatic compounds is the sequential introduction of functional groups.
Caption: Proposed synthetic workflow for Methyl 3-chlorosulfonyl-2-nitrobenzoate.
Step-by-Step Protocol:
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Synthesis of Methyl 3-nitrobenzoate (Precursor): The synthesis would likely begin with the nitration of methyl benzoate. This is a classic electrophilic aromatic substitution reaction.[3][4]
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Reagents: Methyl benzoate, concentrated nitric acid (HNO₃), and concentrated sulfuric acid (H₂SO₄).
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Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The ester group of methyl benzoate is a meta-director, guiding the incoming nitro group to the 3-position.[4]
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-
Chlorosulfonation of Methyl 3-nitrobenzoate: The subsequent and most critical step would be the chlorosulfonation of the nitrated intermediate.
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Reagent: Chlorosulfonic acid (ClSO₃H).
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Causality: The nitro and ester groups are both deactivating and meta-directing. This presents a regiochemical challenge. The position ortho to the nitro group and meta to the ester (the 2-position relative to the nitro group) is sterically hindered and electronically deactivated. The position ortho to the ester and meta to the nitro group (the 2-position relative to the ester) is also deactivated. The most likely position for substitution would be directed by the stronger deactivating group, the nitro group, to its meta position, which is the 5-position. To achieve substitution at the 3-position relative to the ester, one would likely need to start with a precursor that already has the desired substitution pattern or use a more complex, multi-step synthesis. A more direct, albeit potentially low-yielding, approach would be the direct chlorosulfonation of methyl 2-nitrobenzoate, where the directing effects might favor the introduction of the chlorosulfonyl group at the 3-position.
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Alternative Pathway: Functional Group Interconversion
An alternative strategy could involve the synthesis of a precursor with a sulfhydryl or sulfonic acid group at the 3-position, followed by conversion to the sulfonyl chloride. A patent for a related compound, 2-chlorosulfonyl-3-methyl benzoate, utilizes a reaction between 2-nitro-3-methyl benzoate and benzyl isothiourea hydrochloride, followed by oxidative chlorination.[5] This suggests a similar strategy could be employed for the target molecule, starting with methyl 2-nitro-3-aminobenzoate, converting the amino group to a sulfonyl chloride via a Sandmeyer-type reaction.
Chemical Reactivity and Synthetic Utility
The reactivity of methyl 3-chlorosulfonyl-2-nitrobenzoate is dominated by the highly electrophilic sulfonyl chloride group. The presence of the electron-withdrawing nitro and ester groups further influences the reactivity of the aromatic ring.
Caption: Reactivity map of Methyl 3-chlorosulfonyl-2-nitrobenzoate.
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Nucleophilic Substitution at the Sulfonyl Chloride: This is the most prominent reaction pathway. The highly electrophilic sulfur atom is readily attacked by nucleophiles.
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Reaction with Amines: Primary and secondary amines will react to form the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[6]
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Reaction with Alcohols: In the presence of a non-nucleophilic base like pyridine, alcohols will react to yield sulfonate esters.[6]
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Hydrolysis: The sulfonyl chloride group is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.
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-
Reactions of the Ester Group: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This allows for further functionalization, such as amide bond formation.
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Reduction of the Nitro Group: The nitro group can be reduced to an amine using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This opens up another avenue for derivatization, for example, through diazotization or acylation of the resulting amine.
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Aromatic Ring Reactivity: The presence of three electron-withdrawing groups (chlorosulfonyl, nitro, and ester) makes the aromatic ring extremely electron-deficient and thus highly deactivated towards further electrophilic aromatic substitution. Conversely, it is activated towards nucleophilic aromatic substitution, although the positions are sterically hindered.
Potential Applications in Research and Development
While specific applications for methyl 3-chlorosulfonyl-2-nitrobenzoate are not documented, its structure suggests utility as a versatile building block in several areas:
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Medicinal Chemistry: As a scaffold for the synthesis of novel sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants. The additional functionality of the nitro and ester groups allows for the creation of complex, multi-functional molecules. The introduction of electron-withdrawing groups like nitro and chloro substituents can modulate a molecule's reactivity, intermolecular interactions, and membrane permeability, which are crucial for antibacterial activity.[7]
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Agrochemicals: The synthesis of novel pesticides and herbicides often involves the use of highly functionalized aromatic compounds. The reactivity of the sulfonyl chloride group can be exploited to introduce moieties that confer biological activity. For instance, related compounds like methyl 2-chloro-3-nitrobenzoate are used in the preparation of benzothiadiazole derivatives as agrochemical microbicides.[8]
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Materials Science: The rigid, functionalized aromatic core could be incorporated into polymers or other materials to impart specific properties, such as thermal stability or altered electronic characteristics.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for methyl 3-chlorosulfonyl-2-nitrobenzoate. However, based on the functional groups present, the following precautions are strongly advised:
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Corrosive: Sulfonyl chlorides are corrosive and react with moisture to release hydrochloric acid. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Irritant: Aromatic nitro compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.
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Moisture Sensitive: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Conclusion
Methyl 3-chlorosulfonyl-2-nitrobenzoate represents a synthetically challenging yet potentially rewarding molecule for the discerning chemist. Its trifunctional nature opens the door to a diverse range of chemical transformations, making it a valuable, albeit niche, building block for the synthesis of complex target molecules in medicinal chemistry, agrochemicals, and materials science. While direct experimental data is scarce, a thorough understanding of fundamental organic chemistry principles, combined with insights from closely related analogues, provides a solid framework for its synthesis, handling, and application. This guide serves as a starting point for researchers looking to explore the untapped potential of this intriguing compound.
References
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RSC Publishing. Supporting Information for: A green and efficient protocol for the synthesis of esters from carboxylic acids and alcohols using a reusable solid acid catalyst. [Link]
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Course Hero. A 2 step synthesis of methyl 3-n. [Link]
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Chemsrc. Methyl 2-chloro-3-nitrobenzoate | CAS#:53553-14-3. [Link]
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Scribd. Synthesis of Methyl 3-Nitrobenzoate | PDF. [Link]
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US EPA. Methyl 3-hydroxy-2-nitrobenzoate Properties. [Link]
- Google Patents. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
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PMC. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]
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PrepChem.com. Preparation of Methyl 2-nitro-3-methylbenzoate. [Link]
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PubChemLite. Methyl 4-(chlorosulfonyl)-3-nitrobenzoate (C8H6ClNO6S). [Link]
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PubChem. 3-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 20902. [Link]
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MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]
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